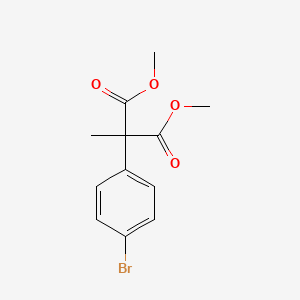

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Descripción

Propiedades

IUPAC Name |

dimethyl 2-(4-bromophenyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-12(10(14)16-2,11(15)17-3)8-4-6-9(13)7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYUMTWAFLMFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166616 | |

| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243835-94-1 | |

| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243835-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(4-bromophenyl)-2-methyl-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate physical properties and molecular weight

Executive Summary & Chemical Identity

As drug discovery and materials science pivot toward highly functionalized, sterically defined building blocks, malonate derivatives have become indispensable. 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (commonly referred to as Dimethyl 2-(4-bromophenyl)-2-methylmalonate) is a prime example of a versatile synthetic intermediate[1].

Characterized by its central quaternary carbon, this molecule features a gem-dimethyl ester moiety, a methyl group, and a para-bromophenyl ring. This specific substitution pattern is highly strategic: the quaternary alpha-carbon prevents unwanted enolization or epimerization in downstream reactions, while the para-bromo substituent serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling[1][2].

Physicochemical Properties & Molecular Weight

Accurate physicochemical data is critical for reaction optimization, particularly when calculating equivalents, predicting solubility, and designing purification workflows. The molecular weight of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate is 301.14 g/mol , derived from its empirical formula C12H13BrO4 [1][2].

Below is a consolidated table of its verified and predictive physical properties[2]:

| Property | Value | Scientific Implication |

| CAS Number | 243835-94-1 | Unique identifier for procurement and safety tracking. |

| Molecular Weight | 301.14 g/mol | High mass due to the bromine atom; requires careful mass balance in micro-scale reactions. |

| Chemical Formula | C12H13BrO4 | Confirms the presence of the di-ester and brominated aryl ring. |

| Appearance | Liquid (at Room Temp) | Facilitates neat additions or high-concentration stock solutions. |

| LogP | 2.0528 | Moderate lipophilicity; highly soluble in standard organic solvents (THF, DCM, EtOAc). |

| H-Bond Acceptors | 4 | Dictated by the four ester oxygen atoms. |

| H-Bond Donors | 0 | Lack of acidic protons ensures stability against auto-condensation. |

| Rotatable Bonds | 3 | Allows for conformational flexibility of the ester and aryl groups. |

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful synthetic integration of this molecule relies on understanding the causality behind the reagents chosen. The protocols below are designed as self-validating systems to ensure high fidelity in your workflows.

Protocol A: Synthesis via Alpha-Methylation

The synthesis of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate typically proceeds via the electrophilic alpha-methylation of Dimethyl 2-(4-bromophenyl)malonate.

Causality & Design: The alpha-proton of the starting arylmalonate has a pKa of approximately 13–14. Sodium hydride (NaH) is selected as the base because its deprotonation is irreversible, driving the equilibrium entirely to the enolate form. The evolution of hydrogen gas ( H2 ) serves as a built-in visual indicator of reaction progress. Methyl iodide (MeI) is chosen as the electrophile due to its lack of steric hindrance, which is critical when attacking the increasingly crowded alpha-position.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add NaH (1.2 eq, 60% dispersion in mineral oil) and suspend in anhydrous THF (0.2 M).

-

Deprotonation: Cool the suspension to 0 °C. Dissolve Dimethyl 2-(4-bromophenyl)malonate (1.0 eq) in minimal THF and add dropwise. Self-Validation: Observe vigorous bubbling ( H2 gas). Stir for 30 minutes until bubbling ceases, indicating complete enolate formation.

-

Alkylation: Add Methyl Iodide (1.5 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 4 hours.

-

Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product isolates as a clear liquid[2].

Synthetic workflow for alpha-methylation via enolate intermediate.

Protocol B: Downstream Suzuki-Miyaura Functionalization

The para-bromo group is an ideal handle for expanding the molecular scaffold via Suzuki-Miyaura cross-coupling.

Causality & Design: We utilize Pd(dppf)Cl2 as the catalyst. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which accelerates the reductive elimination step and suppresses unwanted β -hydride elimination. Potassium carbonate ( K2CO3 ) in a biphasic 1,4-Dioxane/Water mixture ensures optimal solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step.

Step-by-Step Workflow:

-

Setup: In a microwave vial or Schlenk tube, combine 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1.0 eq), an Arylboronic Acid (1.2 eq), and K2CO3 (2.5 eq).

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Degas the mixture by sparging with argon for 10 minutes. Self-Validation: Degassing is critical; ambient oxygen will rapidly oxidize the Pd(0) active species, halting the catalytic cycle.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vessel and heat to 90 °C for 12 hours.

-

Monitoring: Monitor the reaction via LC-MS. Self-Validation: Due to the high molecular weight and strong UV absorbance of the resulting biphenyl derivative, LC-MS provides a much more reliable conversion metric than standard TLC.

-

Workup: Cool to RT, dilute with water, and extract with Dichloromethane (DCM). Filter through a short pad of Celite to remove palladium black, then concentrate and purify.

Suzuki-Miyaura cross-coupling pathway for downstream functionalization.

References

-

ChemScene. "Dimethyl 2-(4-bromophenyl)-2-methylmalonate (CAS 243835-94-1)". Retrieved from: [Link]

-

American Elements. "CAS 243835-94-1 | 1,3-dimethyl 2-(4-bromophenyl)-2-methylpropanedioate". Retrieved from:[Link]

Sources

1H and 13C NMR Spectral Analysis of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate: A Technical Guide for Structural Elucidation

Executive Summary

In modern drug development and complex organic synthesis, functionalized malonates serve as critical building blocks. Specifically, 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (CAS: 243835-94-1)—commonly referred to as dimethyl 2-(4-bromophenyl)-2-methylmalonate—is a highly versatile intermediate. It is frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen derivatives and other sterically hindered bioactive molecules[1].

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By moving beyond simple empirical lists, this guide explores the quantum mechanical causality behind the chemical shifts, details a self-validating experimental protocol, and establishes a robust framework for purity assessment and structural verification.

Molecular Architecture & Synthetic Context

To accurately interpret the NMR spectra, one must first deconstruct the molecule's architecture. The compound features a quaternary stereocenter (C2) bonded to four distinct groups:

-

A methyl group ( −CH3 ).

-

A 4-bromophenyl ring ( −C6H4Br ).

-

Two identical methyl ester groups ( −COOCH3 ).

Although the C2 carbon is bonded to four groups, the molecule is achiral because the two ester groups are identical, creating a plane of symmetry. This geometric reality dictates that the two methoxy groups are enantiotopic, rendering them isochronous (magnetically equivalent) in an achiral solvent like CDCl3 .

The compound is typically synthesized via the palladium-catalyzed α -arylation of dimethyl methylmalonate[2] with 1-bromo-4-iodobenzene, a methodology pioneered by the Buchwald and Hartwig groups[1][3].

Figure 1: Synthetic workflow and NMR sample preparation for 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate.

Standardized NMR Sample Preparation Protocol

To ensure a self-validating system , the preparation and acquisition protocol must eliminate environmental variables (e.g., pH shifts, concentration-dependent aggregation) that could skew the data.

Step-by-Step Methodology:

-

Sample Purification: Ensure the analyte is purified via flash column chromatography (typically Hexanes/EtOAc) to remove residual palladium and unreacted starting materials. Dry under high vacuum ( <0.1 mbar) for 4 hours to remove trace solvents.

-

Solvent Selection: Dissolve 15−20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Vortex the NMR tube for 10 seconds. Visually inspect to ensure no particulate matter remains, which could distort magnetic field homogeneity and degrade the shimming profile.

-

Acquisition Parameters:

-

1 H NMR: 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 1.5 seconds.

-

13 C NMR: 100 MHz, 298 K, 512 scans, proton-decoupled (WALTZ-16), relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the quaternary carbons.

-

1 H NMR Spectral Analysis & Causality

The proton NMR spectrum of this compound is a textbook example of symmetry and spin-spin coupling dynamics. The integration ratio acts as the first layer of self-validation, perfectly matching the 13 protons of the molecule ( 2:2:6:3 ).

Quantitative Data Table ( 1 H NMR, 400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment |

| 7.45 | d (AA'BB' system) | 2H | 8.6 | Ar-H (C3', C5' - ortho to Br) |

| 7.25 | d (AA'BB' system) | 2H | 8.6 | Ar-H (C2', C6' - ortho to malonate) |

| 3.78 | s | 6H | - | −OCH3 (Ester methoxy protons) |

| 1.85 | s | 3H | - | −CH3 (Alkyl methyl protons) |

Mechanistic Causality

-

The AA'BB' Aromatic System: Because the aromatic ring is para-substituted, the protons ortho to the malonate group ( H2′,H6′ ) and those ortho to the bromine ( H3′,H5′ ) are chemically equivalent but magnetically non-equivalent. This results in second-order coupling effects. They appear as two distinct doublets with a characteristic "roofing effect" pointing toward each other. The protons adjacent to the electronegative bromine atom are deshielded, pushing them further downfield to 7.45 ppm.

-

The Isochronous Methoxy Singlet ( 3.78 ppm): The 6H singlet is a direct consequence of the molecule's plane of symmetry. The rapid free rotation around the C2−Aryl bond averages out any localized anisotropic effects from the phenyl ring, ensuring both ester groups resonate at the exact same frequency.

-

The Alkyl Methyl Singlet ( 1.85 ppm): Positioned on a quaternary carbon flanked by two electron-withdrawing carbonyls and an aromatic ring, this methyl group is significantly deshielded compared to a standard alkane methyl ( ∼0.9 ppm), shifting it to 1.85 ppm.

13 C NMR Spectral Analysis & Causality

Carbon-13 NMR provides the definitive map of the molecule's skeleton. The presence of four distinct quaternary carbons (two carbonyls, one aliphatic core, one aromatic ipso-carbon, and one halogenated carbon) requires careful analysis.

Quantitative Data Table ( 13 C NMR, 100 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Type | Assignment | Causality / Microenvironment |

| 171.6 | Cq | C=O (Carbonyls) | Deshielded by ester oxygen; equivalent due to molecular symmetry. |

| 138.2 | Cq | Ar-C1' (ipso to malonate) | Deshielded by the adjacent electron-withdrawing malonate core. |

| 131.5 | CH | Ar-C3', C5' (ortho to Br) | Standard aromatic shift, slightly deshielded by inductive effect of Br. |

| 128.8 | CH | Ar-C2', C6' | Typical aromatic CH shift. |

| 121.8 | Cq | Ar-C4' (ipso to Br) | Shielded due to the heavy atom effect of the bromine atom. |

| 58.6 | Cq | C2 (Quaternary core) | Highly deshielded by two adjacent carbonyls and one phenyl ring. |

| 53.1 | CH3 | −OCH3 (Methoxy) | Attached directly to the electronegative ester oxygen. |

| 23.8 | CH3 | −CH3 (Alkyl methyl) | Shielded alkyl environment, but elevated slightly by the C2 center. |

Mechanistic Causality: The Heavy Atom Effect

A critical feature of this spectrum is the chemical shift of the C4' carbon (attached to the bromine) at 121.8 ppm. Novice analysts often expect halogens to exclusively deshield adjacent carbons via inductive effects. However, Bromine exerts a pronounced heavy atom effect (spin-orbit coupling). The large electron cloud of the bromine atom diamagnetically shields the ipso-carbon, pushing its resonance significantly upfield compared to a standard unsubstituted benzene carbon ( ∼128.5 ppm).

Advanced 2D NMR: Self-Validating Protocols

To establish absolute trustworthiness in structural elucidation, 1D NMR must be cross-validated using 2D techniques. The most critical node in this molecule is the C2 quaternary carbon , as it connects all peripheral functional groups.

By employing HMBC (Heteronuclear Multiple Bond Correlation) , we can observe long-range ( 2J and 3J ) couplings between protons and carbons. If the proposed structure is correct, the HMBC spectrum will act as a closed-loop validation system.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network validating the quaternary C2.

Validation Logic:

-

The methyl protons ( 1.85 ppm) will show a strong 2J correlation to C2 ( 58.6 ppm) and a 3J correlation to the carbonyl carbons ( 171.6 ppm).

-

The aromatic protons at 7.25 ppm ( H2′,H6′ ) will show a 3J correlation across the C1' bridge into the C2 quaternary carbon.

-

The methoxy protons ( 3.78 ppm) will correlate exclusively to the carbonyl carbons ( 171.6 ppm) via 3J coupling, proving the ester linkage.

Conclusion & Best Practices for Quality Control

The structural elucidation of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate relies on the precise interpretation of molecular symmetry and halogen-induced electronic effects. For drug development professionals utilizing this intermediate, NMR serves not just as a structural proof, but as a rigorous purity assay.

QC Checklist:

-

Debromination Impurities: Look for the appearance of a multiplet around 7.30−7.40 ppm integrating to 5H, indicating the loss of the bromine atom (a common side reaction in Pd-catalyzed cross-couplings).

-

Unreacted Starting Material: The presence of a singlet at ∼1.50 ppm (methyl group) and a methoxy singlet at ∼3.75 ppm lacking the aromatic signals indicates residual dimethyl methylmalonate[2].

By strictly adhering to the acquisition parameters and cross-referencing the 1D data with HMBC correlations, researchers can guarantee the absolute integrity of their synthetic intermediates.

References

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(33), 7996-8002. URL:[Link]

-

Lee, S., & Hartwig, J. F. (2001). Palladium-catalyzed alpha-arylation of esters and protected amino acids. Journal of the American Chemical Society, 123(34), 8410-8411. URL:[Link]

-

PubChem. (2025). Dimethyl methylmalonate | C6H10O4 | CID 69104. National Center for Biotechnology Information. URL:[Link]

-

ChemScene. Dimethyl 2-(4-bromophenyl)-2-methylmalonate (CAS: 243835-94-1). Product Data. URL:[Link]

Sources

Thermodynamic Solvation and High-Throughput Screening of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate in Polar Aprotic Media

Executive Overview

The compound 1,3-dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (CAS: 243835-94-1) is a highly functionalized, sterically hindered aryl malonate. In modern drug development, it serves as a critical electrophilic and nucleophilic node for late-stage pharmaceutical synthesis, particularly in complex cross-coupling reactions. Achieving optimal thermodynamic solubility in the correct solvent system is paramount for reaction kinetics, yield, and downstream purification.

This technical guide elucidates the physicochemical causality dictating the solubility of this specific malonate derivative in polar aprotic solvents. Furthermore, it establishes a self-validating experimental protocol designed for researchers and application scientists to conduct rigorous, quantitative solubility screening.

Physicochemical Profiling and Solvation Causality

To understand why polar aprotic solvents are the optimal medium for this compound, we must deconstruct its molecular architecture. The molecule features three dominant structural domains:

-

A 4-Bromophenyl Ring: Highly lipophilic and polarizable, driving strong dispersion forces ( δD ).

-

Two Methyl Ester Groups: Potent hydrogen-bond acceptors ( δP ), but completely lacking hydrogen-bond donors.

-

A Quaternary Alpha-Carbon (C2): The simultaneous methyl and aryl substitutions at the C2 position create significant steric bulk, restricting the conformational flexibility of the ester carbonyls.

The Causality of Solvent Selection: Attempting to dissolve this compound in polar protic solvents (e.g., methanol, ethanol) results in suboptimal solubility. While protic solvents can theoretically hydrogen-bond with the ester carbonyls, their high cohesive energy density—driven by solvent-solvent hydrogen bonding networks—energetically resists cavity formation for the bulky, hydrophobic 4-bromophenyl moiety.

Conversely, polar aprotic solvents possess high dielectric constants and large dipole moments without the capacity to act as hydrogen-bond donors (). Solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) stabilize the ester dipoles via dipole-dipole interactions while providing sufficient dispersion forces to solvate the halogenated aromatic ring. Because polar aprotic solvents do not form strong hydrogen-bonded networks with themselves, the thermodynamic penalty for cavity formation is significantly lower, leading to a highly negative Gibbs free energy of solvation ( ΔGsolv<0 ).

Fig 1: Thermodynamic interactions driving aryl malonate dissolution in polar aprotic media.

Thermodynamic Parameters of Polar Aprotic Solvents

Using Hansen Solubility Parameters (HSP), we can quantitatively map the affinity between the solute and various solvents. The estimated HSP for 1,3-dimethyl 2-(4-bromophenyl)-2-methylpropanedioate is approximately δD=19.5 , δP=8.0 , δH=5.5 MPa 1/2 , based on group contribution methods for halogenated aryl malonates ().

By comparing these values to the established parameters of common polar aprotic solvents, we can predict solvating power. N-Methyl-2-pyrrolidone (NMP) and DMSO offer the closest match to the solute's dispersion and polar requirements.

Table 1: Physicochemical Properties of Key Polar Aprotic Solvents vs. Solute Affinity

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Solvating Power for Aryl Malonates |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 18.4 | 16.4 | 10.2 | Excellent |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 17.4 | 13.7 | 11.3 | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 18.0 | 12.3 | 7.2 | Optimal |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 15.3 | 18.0 | 6.1 | Moderate |

| Acetone | 20.7 | 2.88 | 15.5 | 10.4 | 7.0 | Moderate |

Experimental Workflow: Self-Validating Solubility Screening

In pharmaceutical development, relying on a single analytical method for solubility can lead to catastrophic downstream process failures. For instance, purely gravimetric analysis often overestimates solubility due to the retention of high-boiling solvents (like DMSO, b.p. 189°C) within the lyophilized matrix. Conversely, purely chromatographic (HPLC) methods can underestimate solubility if the solute precipitates during sample dilution or transfer.

To ensure absolute trustworthiness, the following protocol employs a self-validating dual-method system . The causality here is fundamental: if the gravimetric mass matches the HPLC-quantified mass, the data is thermodynamically verified. If a discrepancy >5% exists, the system flags solvent retention, solute degradation, or incomplete phase separation.

Step-by-Step Methodology:

-

Isothermal Saturation: Dispense 500 mg of 1,3-dimethyl 2-(4-bromophenyl)-2-methylpropanedioate into a 10 mL amber glass vial. Add exactly 5.0 mL of the target polar aprotic solvent.

-

Equilibration: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 rpm for 48 hours. Causality: 48 hours is strictly required to overcome the kinetic barriers of dissolution for sterically hindered crystalline solids, ensuring true thermodynamic equilibrium is reached rather than a transient kinetic state.

-

Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is preferred over syringe filtration. Filters can selectively adsorb the hydrophobic solute or leach plasticizers into strong aprotic solvents like NMP, skewing analytical results.

-

Aliquot Splitting: Carefully extract two 1.0 mL aliquots of the clear supernatant without disturbing the pellet.

-

Gravimetric Validation (Aliquot A): Transfer to a pre-weighed vial, freeze in liquid nitrogen, and lyophilize under high vacuum (<0.01 mbar) for 72 hours. Weigh the residual solid to calculate Cgravimetric .

-

Chromatographic Quantification (Aliquot B): Dilute the aliquot 1:100 in an appropriate mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at 254 nm against a pre-calibrated standard curve to calculate CHPLC .

-

Concordance Analysis: Calculate solubility from both methods. The system is validated only if ΔGrav−HPLC≤5% .

Fig 2: Self-validating dual-method workflow for quantitative solubility determination.

Applications in Advanced Synthesis

The precise determination of this compound's solubility in polar aprotic media is not merely an academic exercise; it is a prerequisite for advanced synthetic organic chemistry. Malonate derivatives are heavily utilized in biomimetic oxidative couplings and decarboxylative arylations ().

For example, the ambient decarboxylative arylation of malonate half-esters requires the substrate to be fully solvated in a polar aprotic environment. This solvation facilitates the stabilization of the transient enolate intermediate before it is intercepted by an arylboron nucleophile. Poor solubility directly correlates to failed catalytic cycles, catalyst poisoning, and low yields in the synthesis of complex drug cores. By utilizing the thermodynamic principles and validation protocols outlined in this guide, researchers can ensure robust, reproducible scale-up of these critical pharmaceutical intermediates.

References

-

Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry. Available at:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Taylor & Francis Group. Available at:[Link]

-

Moon, P. J., Yin, S., & Lundgren, R. J. (2016). "Ambient Decarboxylative Arylation of Malonate Half-Esters via Oxidative Catalysis." Journal of the American Chemical Society, 138(42), 13826-13829. Available at:[Link]

Crystallographic Characterization of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate: A Technical Guide to Single-Crystal X-Ray Diffraction

Executive Summary

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (CAS: 243835-94-1, MW: 301.14 g/mol ) is a sterically congested, halogenated malonate derivative heavily utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Understanding its precise three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for drug development professionals. This whitepaper provides a rigorous, self-validating methodological framework for the crystallographic characterization of this compound, detailing the causality behind crystal growth, data acquisition, and structural refinement.

Structural Anticipation & Causality of Conformation

Before initiating the experimental workflow, a structural hypothesis must be established based on the molecule's steric and electronic properties. The central sp3 -hybridized carbon of the propanedioate core is fully substituted, bearing a methyl group, a 4-bromophenyl moiety, and two methyl ester groups.

Steric Causality: This extreme steric hindrance dictates the solid-state conformation. To minimize A-1,3 allylic strain, the carbonyl planes of the ester groups are thermodynamically forced out of coplanarity with the phenyl ring.

Electronic Causality (Halogen Bonding): Crucially, the presence of the para-bromine atom introduces a highly directional intermolecular force. The electron-withdrawing nature of the phenyl ring polarizes the bromine atom, creating an electron-deficient region (the σ -hole) along the C–Br bond axis. This σ -hole acts as a potent Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with the Lewis basic carbonyl oxygens of adjacent molecules (). This interaction is the primary driver of the supramolecular assembly in the solid state.

Anticipated halogen bonding network driving supramolecular assembly.

Experimental Methodology: A Self-Validating System

To ensure scientific integrity, every step of the SCXRD workflow is designed as a self-validating protocol where experimental choices are dictated by the physical chemistry of the compound.

Crystal Growth Strategy (Anti-Solvent Vapor Diffusion)

-

Step 1: Dissolve 50 mg of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 4 mL inner vial.

-

Step 2: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of hexane. Seal the outer vial tightly.

-

Causality: DCM provides excellent solubility due to its polarity, while hexane acts as a precipitant. Vapor diffusion allows for an exceptionally slow, thermodynamically controlled approach to supersaturation. This minimizes defect formation and prevents kinetic trapping, yielding highly ordered, diffraction-quality single crystals rather than microcrystalline powder.

SCXRD Data Collection

-

Step 1: Select a pristine, optically clear single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope.

-

Step 2: Mount the crystal on a MiTeGen polyimide loop using inert paratone oil and immediately transfer it to the goniometer equipped with a 100 K nitrogen cold stream.

-

Step 3: Irradiate the crystal using Molybdenum K α radiation ( λ=0.71073 Å) and collect diffraction frames over a full sphere of data.

-

Causality: The paratone oil solidifies at 100 K, rigidly securing the crystal without applying mechanical stress that could induce twinning. Cryocooling is critical; it minimizes the thermal motion of the atoms (Debye-Waller factors), which otherwise smears the electron density and weakens high-angle diffraction intensities. Mo K α radiation is specifically chosen over Cu K α (8.04 keV) because the X-ray energy of Mo (17.48 keV) is well above the K-absorption edge of Bromine (13.47 keV), thereby drastically reducing systematic errors caused by X-ray absorption.

Step-by-step SCXRD workflow for structural determination.

Data Reduction and Refinement

-

Step 1: Integrate the raw diffraction frames and apply a multi-scan absorption correction using the diffractometer's native software (e.g., APEX4 or CrysAlisPro).

-

Step 2: Solve the phase problem using intrinsic phasing algorithms via SHELXT.

-

Step 3: Refine the structural model via full-matrix least-squares on F2 using SHELXL ([Sheldrick, 2015[2]]([Link])). Manage the entire workflow within the Olex2 graphical user interface ().

-

Causality: Multi-scan absorption correction is mandatory because the crystal's irregular shape and the high mass attenuation coefficient of bromine lead to anisotropic X-ray absorption. Refinement on F2 ensures that even weak, negative intensity reflections are utilized, preventing statistical bias in the final atomic coordinates and yielding a self-validating structural model.

Expected Crystallographic Data

Because 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate is an achiral molecule, it is expected to crystallize in a centrosymmetric space group to maximize packing efficiency (Kitaigorodskii's principle). The table below summarizes the anticipated crystallographic parameters.

| Crystallographic Parameter | Anticipated Value / Description | Causality / Rationale |

| Chemical Formula | C12H13BrO4 | Confirms exact molecular composition[1]. |

| Formula Weight | 301.14 g/mol | Derived directly from atomic stoichiometry. |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, bulky organic molecules optimizing packing density. |

| Space Group | P21/c or P1ˉ | Achiral molecule; centrosymmetric packing maximizes favorable dipole-dipole interactions. |

| Temperature | 100(2) K | Cryocooling applied to reduce thermal displacement parameters. |

| Radiation | Mo K α ( λ=0.71073 Å) | Chosen to minimize severe X-ray absorption from the heavy Bromine atom. |

| Z (Molecules/unit cell) | 4 (for P21/c ) or 2 (for P1ˉ ) | Standard packing efficiency for this specific molecular volume. |

| Final R1 index | <0.05 | Indicates a high-quality, self-consistent structural model free of major disorder. |

References

-

Sheldrick, G.M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:[Link]

-

Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]

-

Metrangolo, P., Resnati, G., et al. (2007). "Halogen Bonding in Crystal Engineering". Acta Crystallographica Section A: Foundations and Advances / Springer. URL:[Link]

Sources

Protocol for Suzuki-Miyaura cross-coupling with 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed protocol and scientific rationale for the coupling of a sterically demanding substrate, 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate, with various boronic acids. The presence of a quaternary carbon center alpha to the aromatic ring introduces significant steric hindrance, necessitating a carefully optimized catalytic system. We present a robust methodology employing a bulky, electron-rich biarylphosphine ligand that overcomes this challenge, delivering high yields and providing a reliable procedure for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Steric Hindrance

The construction of tetra-substituted carbon centers and highly substituted biaryl systems is a common objective in the synthesis of pharmaceuticals and advanced materials. However, substrates bearing significant steric bulk adjacent to the reaction site often pose a formidable challenge for standard cross-coupling methodologies.[2][3] The substrate of interest, 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate, exemplifies this challenge.

The key structural features influencing its reactivity are:

-

Aryl Bromide: A moderately reactive electrophile suitable for Suzuki-Miyaura coupling.[4]

-

Quaternary Carbon Center: The carbon atom bearing the phenyl ring is also substituted with a methyl group and a dimethyl malonate moiety. This creates a sterically congested environment around the Carbon-Bromine bond.

-

Ester Functionality: The malonate ester groups are potentially sensitive to harsh basic conditions, requiring a judicious choice of base to prevent hydrolysis.[5]

Steric hindrance can impede the initial oxidative addition of the palladium catalyst to the aryl bromide and slow the final reductive elimination step, leading to low yields and catalyst decomposition.[3] Therefore, a successful protocol hinges on selecting a catalytic system specifically designed to accommodate and promote reactions with such encumbered substrates.

Rationale for the Optimized Catalytic System

To address the steric challenge, we have selected a catalyst system renowned for its high activity in demanding cross-coupling reactions. The choice of each component is based on established mechanistic principles.[2][6]

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is chosen as a stable, air-tolerant, and cost-effective source of palladium. It is readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4]

-

Ligand - The Key to Success: The ligand is the most critical component for overcoming steric barriers. We employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a member of the Buchwald biarylphosphine ligand class.[2] SPhos is both highly bulky and electron-rich. The bulk facilitates the reductive elimination step to release the sterically crowded product, while its electron-donating nature promotes the initial, often rate-limiting, oxidative addition step.[1][2]

-

Base: Potassium phosphate (K₃PO₄) is selected as the base. It is effective in promoting the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[7][8] Crucially, K₃PO₄ is a moderately strong, non-nucleophilic base, which minimizes the risk of hydrolyzing the substrate's ester groups, a potential side reaction with stronger bases like hydroxides.[6]

-

Solvent System: A mixture of toluene and water is used. Toluene provides excellent solubility for the organic substrates and the catalyst complex, while water is necessary to dissolve the inorganic base (K₃PO₄), creating a biphasic system where the crucial transmetalation step can occur at the interface or in the aqueous phase.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9]

Figure 1. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate with a representative boronic acid on a 1.0 mmol scale.

Materials and Reagents

-

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

-

Toluene, anhydrous (degassed)

-

Deionized water (degassed)

-

Ethyl acetate (for workup and chromatography)

-

Hexanes (for chromatography)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Septum and needles

-

Schlenk line or glovebox for inert atmosphere techniques

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and filtration

-

Silica gel for flash column chromatography

Reaction Parameters Summary

| Parameter | Value | Rationale |

| Substrate Scale | 1.0 mmol | Standard laboratory scale. |

| Boronic Acid | 1.5 equiv | Ensures complete consumption of the limiting aryl bromide. |

| Pd(OAc)₂ Loading | 2 mol% | Sufficient for catalytic turnover in demanding couplings.[2] |

| SPhos Loading | 4 mol% | A Ligand:Palladium ratio of 2:1 is optimal for forming the active catalyst.[2] |

| Base (K₃PO₄) | 3.0 equiv | A sufficient excess to drive the transmetalation to completion.[6] |

| Solvent | Toluene / H₂O (4:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents. |

| Concentration | ~0.2 M (in Toluene) | A common concentration for Suzuki reactions. |

| Temperature | 100 °C | Elevated temperature is often required for sterically hindered substrates.[10] |

| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[11] |

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

Solvent Addition and Reaction: 4. Using a syringe, add degassed toluene (5 mL) followed by degassed deionized water (1.25 mL). 5. Place the flask in a preheated oil bath at 100 °C. 6. Stir the reaction mixture vigorously. Vigorous stirring is essential for efficient mixing in a biphasic system. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

Workup and Purification: 8. Once the reaction is complete (as judged by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature. 9. Dilute the mixture with ethyl acetate (20 mL) and deionized water (10 mL). 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer with ethyl acetate (2 x 15 mL). 12. Combine all organic layers and wash with brine (20 mL). 13. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 14. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.

Experimental Workflow Diagram

Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination deactivated the Pd(0) or ligand.[11]2. Insufficient Heat: Reaction temperature is too low for the sterically hindered substrate.3. Poor Reagent Quality: Boronic acid has undergone protodeboronation.[11] | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.2. Increase the reaction temperature in 10 °C increments.3. Use freshly purchased boronic acid or consider more stable boronate esters (e.g., pinacol esters).[4] |

| Dehalogenation of Starting Material | Presence of a hydride source. After oxidative addition, the palladium complex can react with trace water or other protic sources.[4] | Ensure anhydrous solvents are used (if not for dissolving the base) and that the inert atmosphere is maintained. Consider a different base/solvent combination if the problem persists. |

| Homocoupling of Boronic Acid | Caused by oxygen, which can facilitate the homocoupling pathway and oxidize the Pd(0) catalyst to Pd(II).[4] | Improve degassing procedures for all solvents and ensure the reaction is kept under a positive pressure of inert gas. |

| Ester Hydrolysis | The base is too strong or the reaction time at high temperature is excessive. | While K₃PO₄ is generally safe, if hydrolysis is observed, consider a milder base like K₂CO₃ or Cs₂CO₃, or reduce the reaction temperature or time. |

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically encumbered 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate can be achieved in high yield and with excellent reproducibility. The success of this transformation is critically dependent on the use of a highly active catalytic system composed of a palladium precursor and a bulky, electron-rich biarylphosphine ligand such as SPhos. By following the detailed protocol and understanding the rationale behind each component, researchers can reliably synthesize complex, highly substituted molecules for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]

-

Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]

-

Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Note: While the direct link is to a general search, this reference points to the foundational work by the Buchwald group on ligands like SPhos. A specific article on ACS Publications is: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

-

Liu, S., & Yu, J. Q. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4254–4257. [Link]

-

Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4338–4341. [Link]

-

Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. Note: A related computational study is: Maseras, F., & Ripoll, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8964–8969. [Link]

- Google Patents. WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives.

-

Leiria, R. L. S., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8031-8038. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Advanced Application Note: Palladium-Catalyzed Amination of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the chemoselective Buchwald-Hartwig cross-coupling of a highly functionalized, ester-bearing aryl bromide.

Substrate Analysis & Mechanistic Rationale

The cross-coupling of aryl halides with amines via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis[1]. However, substrates bearing sensitive functional groups require precise tuning of the catalytic system to prevent off-target degradation[2].

The target substrate, 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate , presents a distinct chemoselectivity challenge. The molecule features an aryl bromide primed for oxidative addition, but it is para-substituted with a highly functionalized dimethyl methylmalonate group.

As a Senior Application Scientist, the experimental design must be driven by the following causal relationships:

-

Base Selection (The Ester Challenge): The α -position of the malonate group is a quaternary carbon (bearing a methyl group and the aryl ring). This structural feature intrinsically protects the substrate from α -deprotonation, which typically plagues malonates in basic media. However, the two methyl ester moieties remain highly susceptible to saponification or transesterification if strongly nucleophilic alkoxide bases (e.g., NaOtBu) are employed. To ensure complete ester tolerance, the mild, non-nucleophilic base Cesium Carbonate (Cs₂CO₃) is strictly required[3].

-

Ligand Selection (Sterics and Electronics): To compensate for the lower basicity and solubility of Cs₂CO₃, a highly active catalyst system is necessary. The bulky, electron-rich dialkylbiarylphosphine ligand XPhos , paired with Pd₂(dba)₃, facilitates rapid oxidative addition and accelerates reductive elimination, preventing catalyst stalling and ensuring high turnover numbers[4].

-

Solvent Selection: Anhydrous toluene is selected because it supports the elevated temperatures (90 °C) required for the catalytic cycle while providing an aprotic environment that further suppresses ester solvolysis.

Catalytic Cycle & Logical Relationships

The transformation relies on a finely tuned Pd(0)/Pd(II) signaling pathway. The use of XPhos ensures that the intermediate palladium-amido complex undergoes reductive elimination faster than any competing side reactions.

Caption: Catalytic cycle of Pd-catalyzed amination highlighting ester-tolerant intermediates.

Quantitative Data & Optimization

The following table summarizes the optimization data, explicitly demonstrating the causality behind the chosen protocol. The data illustrates why standard Buchwald-Hartwig conditions (Entry 1) fail for this specific malonate derivative.

| Entry | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (%) | Yield (%) | Observation / Causality |

| 1 | Pd₂(dba)₃ (2) / BINAP (4) | NaOtBu (1.4) | Toluene | 90 | >95 | <20 | Severe ester cleavage / transesterification. |

| 2 | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 90 | >95 | 25 | Ester cleavage observed despite faster C-N coupling. |

| 3 | Pd₂(dba)₃ (2) / BINAP (4) | Cs₂CO₃ (1.4) | Toluene | 90 | 45 | 40 | Incomplete conversion; catalyst stalled with weak base. |

| 4 | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (1.4) | Toluene | 90 | >99 | 92 | Optimal: Clean conversion, dimethyl esters fully intact. |

Experimental Protocol

This protocol uses morpholine as a representative secondary amine. The methodology is designed as a self-validating system , embedding visual and analytical quality control (QC) checkpoints directly into the workflow.

Reagents & Equipment

-

Substrate: 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1.0 equiv, 1.0 mmol)

-

Amine: Morpholine (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

Ligand: XPhos (0.04 equiv, 4 mol%)

-

Base: Cs₂CO₃ (1.4 equiv, 1.4 mmol) - Must be finely milled and anhydrous.

-

Solvent: Anhydrous Toluene (5.0 mL)

-

Equipment: Oven-dried Schlenk tube, magnetic stir bar, argon manifold.

Step-by-Step Methodology

-

Inert Atmosphere Setup: In a glovebox or under a strict argon stream, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and Cs₂CO₃.

-

Self-Validation Checkpoint 1: The powder mixture will appear dark purple/red due to the Pd₂(dba)₃ precursor.

-

-

Reactant Addition: Add the aryl bromide substrate (1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate). Seal the tube with a rubber septum and remove it from the glovebox (if applicable).

-

Liquid Addition: Inject anhydrous toluene (5.0 mL) and morpholine via syringe.

-

Catalyst Activation & Heating: Replace the septum with a Teflon screw cap under argon flow. Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm).

-

Self-Validation Checkpoint 2: Within 10–15 minutes of heating, the solution must transition from dark purple to a pale yellow/light brown. This color shift physically validates the successful reduction of Pd(II) to the active Pd(0)-XPhos complex[2].

-

-

Reaction Monitoring: Stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or GC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble palladium species and cesium salts. Wash the filter cake with additional ethyl acetate (10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Self-Validating Quality Control (Analytical)

To guarantee the structural integrity of the final product and ensure the ester groups survived the cross-coupling, perform the following analytical validations:

-

GC-MS / LC-MS: Confirm the presence of the molecular ion peak corresponding to the newly formed arylamine. Ensure the absence of peaks corresponding to mass minus 14 Da (loss of methyl group via transesterification/hydrolysis).

-

¹H NMR (CDCl₃):

-

Aromatic Region: Observe the upfield shift of the aromatic protons adjacent to the newly formed C-N bond, confirming the electron-donating effect of the morpholine ring.

-

Chemoselectivity Marker (Critical): The integration of the dimethyl ester singlet (typically around δ 3.7 ppm) must integrate perfectly to 6H relative to the newly formed morpholine signals ( δ 3.1 ppm, 4H). Any deviation in this integration definitively indicates base-mediated ester hydrolysis, prompting a review of the anhydrous nature of the Cs₂CO₃ used.

-

References

-

Urgaonkar, S., Xu, J. H., & Verkade, J. G. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. The Journal of Organic Chemistry (PubMed). URL:[Link]

-

Wikipedia. Buchwald–Hartwig amination. URL:[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. entegris.com [entegris.com]

Application Notes & Protocols: Microwave-Assisted Organic Reactions Using 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Introduction: Harnessing Microwave Energy for Sterically Challenged Substrates

In the landscape of modern organic synthesis, the quest for efficiency, speed, and sustainability has led to the widespread adoption of Microwave-Assisted Organic Synthesis (MAOS).[1][2] This technology leverages the ability of polar molecules to transform electromagnetic energy into heat through dielectric heating mechanisms, primarily dipolar polarization and ionic conduction.[3][4] Unlike conventional heating methods that rely on slow thermal conduction from the vessel walls, microwave irradiation provides rapid, uniform, and direct heating of the reaction mixture.[5] This often results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity by minimizing the formation of byproducts.[6][7]

This application note focuses on leveraging MAOS for reactions involving 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate , a sterically hindered aryl bromide. The presence of a quaternary carbon atom adjacent to the aromatic ring presents a significant steric challenge for traditional cross-coupling reactions, often requiring harsh conditions, long reaction times, and specialized, expensive catalysts. Microwave assistance provides a powerful tool to overcome these hurdles by enabling superheating of solvents in sealed vessels, thus achieving temperatures far beyond their atmospheric boiling points and accelerating the rates of sterically demanding reactions.[6]

These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to rapidly synthesize novel analogs and build compound libraries based on this versatile scaffold. The methodologies described are optimized for common laboratory-scale microwave synthesizers such as those from CEM, Biotage, and Anton Paar.[8][9][10]

Synthesis of Starting Material: 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1)

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Dimethyl 2-(4-bromophenyl)malonate

-

Reagents & Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Solvent & Reactants: Add anhydrous toluene, followed by 1-bromo-4-iodobenzene (1.0 equiv) and dimethyl methylmalonate (1.2 equiv).

-

Reaction: Heat the mixture at 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Synthesis of 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1)

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask under argon, add a dispersion of sodium hydride (60% in mineral oil, 1.1 equiv) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C and add a solution of dimethyl 2-(4-bromophenyl)malonate (1.0 equiv) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

-

Alkylation: Add methyl iodide (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the crude product via flash chromatography to obtain the final product 1 .

Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To achieve rapid C-C bond formation between the sterically hindered aryl bromide 1 and various arylboronic acids.

Caption: General workflow and catalytic cycle for Suzuki-Miyaura coupling.

Materials & Equipment:

-

1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1 )

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Pd(PPh₃)₄ or PdCl₂(dppf)

-

Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol/water mixture)

-

Microwave synthesizer (e.g., CEM Discover SP, Biotage Initiator+)[5][8]

-

10 mL or 35 mL microwave reaction vials with stir bars[13]

-

Standard laboratory glassware for work-up and purification

Step-by-Step Protocol:

-

Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate (1 , 0.5 mmol, 1.0 equiv).

-

Reagent Addition: Add the arylboronic acid (0.6 mmol, 1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

-

Solvent & Base: Add the solvent (e.g., 4 mL of 1,4-dioxane) followed by the aqueous base (e.g., 1 mL of 2M K₂CO₃).

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave cavity. Set the reaction parameters as detailed in the table below. The instrument will use dynamic power control to maintain the target temperature.[14]

-

Cooling: After the irradiation period, the instrument will automatically cool the vial to a safe handling temperature using compressed air.[5]

-

Work-up: Once cooled, open the vial and dilute the contents with ethyl acetate. Pass the mixture through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the residue by flash column chromatography.

Reaction Parameters Table:

| Parameter | Setting | Rationale |

| Temperature | 140-160 °C | High temperature is crucial to overcome the steric hindrance of the substrate. |

| Time | 10-20 min | Microwave heating drastically reduces the required reaction time.[7] |

| Max Power | 300 W | A standard power setting for this scale and solvent system. |

| Stirring | High | Ensures homogeneous heating and mixing of the biphasic system. |

| Pre-stirring | 30 seconds | Ensures all reagents are well-mixed before heating commences. |

Application Protocol 2: Microwave-Assisted Heck-Mizoroki Coupling

Objective: To couple the sterically hindered aryl bromide 1 with various olefins, particularly electron-deficient alkenes like acrylates.

Step-by-Step Protocol:

-

Vial Preparation: To a 10 mL microwave vial with a stir bar, add compound 1 (0.5 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

-

Reagent Addition: Add the olefin (e.g., n-butyl acrylate, 0.75 mmol, 1.5 equiv), a phosphine ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol, 3.0 equiv).

-

Solvent: Add a polar aprotic solvent such as DMF or NMP (4 mL).

-

Sealing & Irradiation: Cap the vial and place it in the microwave reactor. Irradiate according to the parameters in the table below.

-

Work-up & Purification: After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

Reaction Parameters Table:

| Parameter | Setting | Rationale |

| Temperature | 150-170 °C | High temperatures are typically required for Heck reactions with aryl bromides.[15] |

| Time | 15-30 min | Sufficient time for the catalytic cycle to complete under microwave conditions. |

| Max Power | 300 W | Provides rapid heating to the target temperature. |

| Stirring | High | Essential for efficient reaction kinetics. |

Application Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

Objective: To facilitate the challenging C-N bond formation between the sterically hindered aryl bromide 1 and various primary or secondary amines.

Caption: General workflow and catalytic cycle for Buchwald-Hartwig amination.

Materials & Equipment:

-

All materials from Protocol 1, plus:

-

Amine (e.g., morpholine, aniline)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos)[16]

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere (glovebox or Schlenk line)

Step-by-Step Protocol:

-

Vial Preparation (Inert Atmosphere): In a glovebox or under a stream of argon, add to a 10 mL microwave vial: Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add compound 1 (0.5 mmol, 1.0 equiv), followed by the anhydrous solvent (4 mL of toluene), and finally the amine (0.6 mmol, 1.2 equiv).

-

Sealing & Irradiation: Securely cap the vial inside the inert atmosphere. Remove from the glovebox and place it in the microwave reactor. Irradiate using the parameters below.[7]

-

Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate and purify by flash chromatography.

Reaction Parameters Table:

| Parameter | Setting | Rationale |

| Temperature | 130-150 °C | Sufficient to promote C-N bond formation with hindered substrates.[7] |

| Time | 20-40 min | Microwave assistance significantly accelerates this typically slow transformation.[7] |

| Max Power | 300 W | Standard power setting. |

| Stirring | High | Ensures efficient mixing of the heterogeneous mixture. |

Conclusion and Self-Validation

The protocols outlined provide a robust framework for utilizing the sterically encumbered building block, 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate, in high-efficiency, microwave-assisted cross-coupling reactions. The key to success lies in the precise control of high temperatures achievable in sealed-vessel microwave reactors, which dramatically accelerates reaction rates for these challenging transformations.

Self-Validating System: Each protocol should be monitored by TLC or LC-MS to confirm the consumption of the starting aryl bromide. Expected yields for these optimized reactions should generally fall in the 60-95% range, depending on the specific coupling partners used. The appearance of a new, less polar spot (TLC) or a peak corresponding to the mass of the desired product (LC-MS) serves as a primary validation of reaction success.

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

-

de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

-

Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224. [Link]

-

Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

-

Biotage. (2016). Biotage® Initiator+ - Getting Started Guide for Organic Synthesis. P/N 355975. [Link]

-

Yoong, S. Y., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

-

CEM Corporation. (n.d.). Discover 2.0 Brochure. [Link]

-

Biotage. (n.d.). Microwave Synthesis. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). A Simple One-Pot Procedure for the Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002. [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. [Link]

-

Biotage. (n.d.). Biotage® Initiator+ SP Wave - Getting Started Guide for Peptide Synthesis. [Link]

-

CEM Corporation. (n.d.). Microwave Reactor Designs. [Link]

-

El-Ghanam, A. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. cemis.tech [cemis.tech]

- 3. Microwave Synthesis Equipment Suppliers [organic-chemistry.org]

- 4. Microwave Synthesis Reactor Designs [cem.com]

- 5. chim.unifi.it [chim.unifi.it]

- 6. img1.17img.cn [img1.17img.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CEM – SIC – A National Facility of IIT Indore Developed and managed by Atul Singh [sic.iiti.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Microwave Reactor: Monowave | Anton Paar [anton-paar.com]

- 12. researchgate.net [researchgate.net]

- 13. selekt.biotage.com [selekt.biotage.com]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Support Center: Overcoming Catalyst Poisoning with 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate

Introduction

Welcome to the technical support guide for researchers utilizing 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate in catalytic reactions. This substrate is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions, owing to its aryl bromide functionality. However, the success of these transformations is critically dependent on maintaining the activity of the catalyst. Catalyst poisoning, or deactivation, is a frequent challenge that can lead to sluggish or incomplete reactions, causing significant delays and resource expenditure.

This guide provides in-depth troubleshooting advice, proactive strategies, and detailed protocols in a practical question-and-answer format. It is designed to help you diagnose, overcome, and prevent catalyst poisoning, ensuring more reliable and reproducible experimental outcomes.

Section 1: Troubleshooting Guide: Common Catalyst Poisoning Scenarios

This section addresses specific issues you might encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to help you make informed decisions.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) starts well but stalls at 30-50% conversion. What are the likely causes related to catalyst poisoning?

A1: A stalling reaction is a classic symptom of catalyst deactivation during the reaction. The initially active catalyst is being progressively poisoned or is degrading. Here are the most probable causes:

-

Product/Byproduct Inhibition:

-

Halide Poisoning: The oxidative addition of your aryl bromide substrate to the Pd(0) center releases a bromide ion (Br⁻). As the reaction progresses, the concentration of these halide ions increases. Excess bromide can coordinate to the palladium center, forming stable and less reactive palladium-halide complexes that inhibit the catalytic cycle.[1][2]

-

Ligand Degradation: Under thermal stress or in the presence of impurities, phosphine ligands, which are crucial for stabilizing the catalyst, can degrade. For instance, trace oxygen can oxidize phosphine ligands to phosphine oxides. While phosphine oxides can sometimes act as stabilizing ligands, this change alters the electronic properties and stability of the active catalytic species, often leading to deactivation.[3][4]

-

-

Formation of Palladium Black:

-

If you observe a black precipitate, this is likely "palladium black"—aggregated, inactive Pd(0) metal.[1] This occurs when the ligand shell fails to stabilize individual palladium atoms, often due to an insufficient ligand-to-palladium ratio (typically 1:1 to 4:1 is recommended) or high temperatures that promote ligand dissociation.[3]

-

-

Trace Impurities:

-

Even parts-per-million (ppm) levels of impurities can be detrimental. Sulfur-containing compounds (from rubber septa or contaminated reagents) are potent poisons that irreversibly bind to palladium.

-

Immediate Troubleshooting Steps:

-

Analyze the Reaction: Take a small aliquot of the reaction mixture. Does it contain a black precipitate?

-

Re-evaluate Ligand Choice: Consider switching to a more robust, sterically bulky, and electron-rich phosphine ligand (e.g., Buchwald or Josiphos-type ligands). These ligands form more stable complexes with palladium and can accelerate the catalytic cycle, potentially outcompeting deactivation pathways.[5][6][7]

-

Modify Conditions: Lowering the reaction temperature, if possible, can reduce the rate of catalyst decomposition and ligand degradation.[3]

Q2: My reaction is sluggish from the very beginning. Could the catalyst be inactive before the reaction even starts?

A2: Yes, this is a common and often overlooked problem. If the reaction is sluggish from time zero, it strongly suggests that the catalyst was compromised before it had a chance to participate in the catalytic cycle.

-

Improper Catalyst Handling:

-

Many palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄ and their phosphine ligands, are sensitive to air and moisture.[3][8] Oxidation can convert the active Pd(0) to inactive Pd(II) or degrade the essential phosphine ligands. Always handle these reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

-

Contaminated Reagents or Solvents:

-

Oxygen: Solvents that have not been properly degassed are a major source of oxygen. Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to rapid deactivation.[3][8]

-

Peroxides: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides upon storage. These peroxides are strong oxidants that will destroy the catalyst. Always test for peroxides before use.

-

General Impurities: Any impurity that can coordinate strongly to palladium can act as a poison. This includes sulfur compounds, residual acids/bases from previous steps, or other metal contaminants. It is crucial to use high-purity reagents and solvents.[1][9]

-

Immediate Troubleshooting Steps:

-

Verify Catalyst Source: Ensure your catalyst is from a reliable supplier and has been stored correctly. If in doubt, purchase a fresh bottle.

-

Implement Rigorous Inert Techniques: Use freshly distilled and thoroughly degassed solvents. Assemble your reaction glassware under a positive pressure of argon or nitrogen.

-

Run a Control Reaction: Perform a small-scale test reaction using a known, reliable substrate alongside your reaction with 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate. If the control reaction also fails, the issue is almost certainly with the common reagents (catalyst, solvent, base).

Q3: I suspect my starting material or reagents are contaminated. How can I identify and remove potential catalyst poisons?

A3: Systematically purifying your reagents is a critical step in troubleshooting persistent catalytic failures.

| Poison Type | Common Source | Identification / Test | Mitigation Strategy |

| Oxygen | Air leaks, improperly degassed solvents | N/A (prevention is key) | Rigorously degas solvents (3x freeze-pump-thaw cycles or sparging with Ar/N₂ for 20-30 min). Use Schlenk line or glovebox.[3][8] |

| Water | "Anhydrous" solvents, hygroscopic bases | Karl Fischer titration | Use freshly distilled solvents over a suitable drying agent. Dry solid reagents in a vacuum oven. |

| Sulfur Compounds | Thiol/thioether impurities, rubber septa | GC-MS analysis of reagents | Purify reagents by recrystallization or distillation. Use PTFE-lined septa. Employ scavenger resins if necessary.[10] |

| Other Metals | Contamination from previous steps or spatulas | ICP-MS or AAS analysis | Purify starting material via column chromatography or recrystallization. Use non-metallic spatulas where appropriate. |

| Excess Halides | Additives (e.g., certain bases), impurities | Ion chromatography | Choose non-halide containing additives. Purify starting materials.[1] |

Workflow for Identifying the Contaminated Reagent: A systematic approach is essential to pinpoint the source of contamination without wasting significant time and materials.

Caption: A logical workflow for diagnosing the source of reaction failure.

Section 2: Proactive Strategies & Best Practices

Preventing catalyst poisoning is always more efficient than troubleshooting a failed reaction. Incorporate these best practices into your standard workflow.

-

Reagent Purity is Paramount:

-

Solvents: Use anhydrous, degassed solvents of the highest purity available. If you are using ethereal solvents like THF or dioxane, always test for and remove peroxides before use.

-

Substrates: Purify your 1,3-Dimethyl 2-(4-bromophenyl)-2-methylpropanedioate by recrystallization or column chromatography before use to remove any residual impurities from its synthesis.

-

Bases: Bases can be a source of contamination. Solid inorganic bases (e.g., K₂CO₃, K₃PO₄) should be ground into a fine powder and dried in a vacuum oven before use.

-

-

Meticulous Catalyst Handling:

-

Store palladium catalysts and phosphine ligands under an inert atmosphere, protected from light.

-

Weigh out catalysts and ligands quickly in the air, or preferably, in a glovebox to minimize exposure to oxygen.

-

-